5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWOPRGIRONGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-hydroxypyrimidine and 3-fluoro-4-methoxybenzoyl chloride.
Formation of Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate is synthesized by reacting 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions.
Ether Formation: The intermediate is then reacted with 5-bromo-2-hydroxypyrimidine in the presence of a suitable base (e.g., potassium carbonate) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinyl moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.
Oxidation Products: Oxidized derivatives of the pyrrolidinyl moiety.
Hydrolysis Products: The corresponding alcohol and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
This aligns with trends in kinase inhibitor design, where aromatic substituents improve binding to hydrophobic pockets .
Ring Size and Flexibility : Replacing pyrrolidine with piperidine (as in CAS 914347-73-2) introduces conformational flexibility, which may reduce selectivity due to increased rotational freedom .
Protective Groups : Compounds with tert-butyldimethylsilyl (TBDMS) groups (e.g., ) exhibit enhanced stability during synthesis but require deprotection steps, adding complexity to manufacturing workflows.
Biological Activity: Analogs with trimethoxyphenyl groups (e.g., CAS 926304-76-9) demonstrate higher similarity to known anticancer agents, suggesting the target compound may share antiproliferative properties .
Physicochemical Properties
- Polarity: The benzoyl group increases logP compared to non-aromatic derivatives, favoring membrane permeability but risking solubility challenges.
Biological Activity
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a bromo group and a pyrrolidine moiety linked via an ether bond. Its molecular formula is C15H16BrF N2O3, and it has a molecular weight of approximately 367.21 g/mol.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism, potentially leading to antiproliferative effects in cancer cells.
- Interference with Cellular Signaling : Some studies suggest that these compounds can modulate signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant activity against both gram-positive and gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 5-Bromo derivative | 0.25 µg/mL | Staphylococcus aureus |
| 5-Fluoropyridine derivative | 0.1 µg/mL | Escherichia coli |
These results indicate the potential for developing new antibacterial agents based on this compound's structure.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (mouse leukemia) | 0.05 |
| MCF7 (breast cancer) | 0.1 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the activation of caspase pathways.
Case Study 1: Antibacterial Evaluation
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. The lead compound exhibited an MIC significantly lower than standard antibiotics like linezolid, indicating its potential as a novel antibacterial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. The study reported that certain derivatives induced apoptosis in L1210 cells, with mechanistic studies suggesting involvement of mitochondrial pathways .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoylation | 3-Fluoro-4-methoxybenzoyl chloride, DCM, RT | 65–75 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
Basic: How can structural characterization and purity be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles (e.g., torsion angles in pyrrolidine rings) .
- NMR Spectroscopy : Analyze , , and NMR to verify substituent integration and coupling patterns. For example, the methoxy group at C4 of the benzoyl moiety appears as a singlet (~δ 3.8 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
Basic: What solvents are suitable for solubility testing, and how does polarity affect dissolution?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (polar aprotic), MeOH (polar protic), and DCM (non-polar). For NMR, use deuterated DMSO-d₆ due to the compound’s limited solubility in CDCl₃ .
- Polarity Effects : Higher solubility in DMSO (logP ~1.5) correlates with the compound’s amphiphilic nature (pyrimidine ring vs. benzoyl group) .
Advanced: How can stability under physiological conditions be evaluated for drug discovery applications?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC. Acidic conditions may hydrolyze the pyrrolidine-oxy linkage .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure (λmax ~270 nm) .
Advanced: What computational strategies predict target binding and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use crystallographic data (e.g., dihedral angles from ) to model interactions with kinase targets (e.g., EGFR). Software: AutoDock Vina or Schrödinger Suite.
- MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the pyrrolidine ring .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), CNS permeability (low), and CYP450 inhibition risks .
Advanced: How can structure-activity relationships (SAR) guide analog design?
Methodological Answer:
- Substituent Modification : Replace the 3-fluoro-4-methoxybenzoyl group with electron-withdrawing groups (e.g., nitro) to enhance target affinity. Compare IC₅₀ values in enzyme assays .
- Core Scaffold Optimization : Replace pyrimidine with pyridine to reduce metabolic liability. Validate via in vitro microsomal stability assays .
Q. Table 2: Example Analog Activities
| Analog | Modification | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | None | 120 | |
| Nitro-substituted | -NO₂ at C4 | 45 | |
| Pyridine Core | Pyrimidine → Pyridine | 180 |
Advanced: How are analytical contradictions resolved (e.g., conflicting spectral data)?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC for ambiguous proton assignments (e.g., overlapping pyrrolidine signals) .
- Elemental Analysis : Confirm empirical formula (e.g., C₁₆H₁₄BrFN₂O₃) to rule out impurities .
- High-Resolution MS : Resolve mass discrepancies (<2 ppm error) to confirm molecular integrity .
Advanced: What in vitro assays assess cytotoxicity and selectivity?
Methodological Answer:
- MTT Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts. Calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer) .
- Kinase Profiling : Use Eurofins KinaseProfiler™ to evaluate off-target effects (e.g., selectivity over VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
